molecular formula C8H9NO3 B12948224 1-Ethyl-4-formyl-1H-pyrrole-2-carboxylic acid

1-Ethyl-4-formyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B12948224
M. Wt: 167.16 g/mol
InChI Key: ZZLBVYCXCKSIOB-UHFFFAOYSA-N
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Description

1-Ethyl-4-formyl-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, which include an ethyl group at the 1-position, a formyl group at the 4-position, and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-formyl-1H-pyrrole-2-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester, which is then further reacted with anhydrous acetic acid to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-formyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3-position of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles like halogens (e.g., bromine, chlorine)

Major Products Formed:

    Oxidation: 1-Ethyl-4-carboxy-1H-pyrrole-2-carboxylic acid

    Reduction: 1-Ethyl-4-hydroxymethyl-1H-pyrrole-2-carboxylic acid

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used

Scientific Research Applications

1-Ethyl-4-formyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and fluorescent materials

Mechanism of Action

The mechanism of action of 1-Ethyl-4-formyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Ethyl-4-formyl-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-ethyl-4-formylpyrrole-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-2-9-4-6(5-10)3-7(9)8(11)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

ZZLBVYCXCKSIOB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C1C(=O)O)C=O

Origin of Product

United States

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